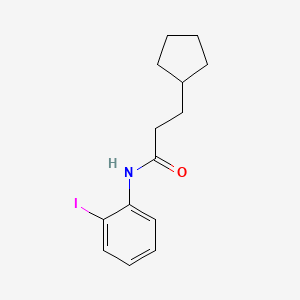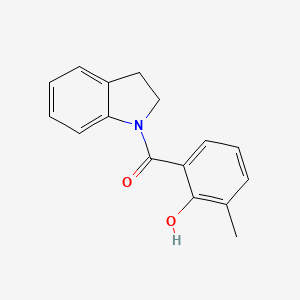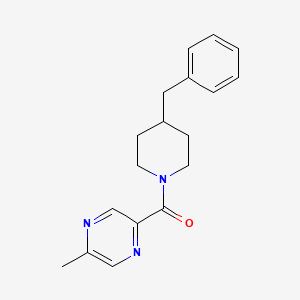
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide, also known as CXM-101, is a novel and potent small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. CXM-101 has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide inhibits CK2 activity by binding to the ATP-binding pocket of the kinase. This prevents the kinase from phosphorylating its substrates, leading to downstream effects on cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 activity, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can also downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can also induce cell cycle arrest and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide is its specificity for CK2. This allows for targeted inhibition of CK2 activity without affecting other kinases. However, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments. Additionally, N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide. One area of interest is the development of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide as a combination therapy with other anti-cancer agents. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, so combining it with these treatments could enhance their efficacy. Another area of interest is the development of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide as a biomarker for CK2 activity in cancer cells. Finally, further preclinical studies are needed to assess the safety and efficacy of N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide in animal models before moving on to clinical trials in humans.
Synthesemethoden
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-amino-4-chlorocoumarin with cyclohexylmethylamine, followed by alkylation with methyl iodide. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran-2-one to yield N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide inhibits CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide can inhibit tumor growth and metastasis in mouse models of breast cancer, lung cancer, and melanoma. N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19(12-13-7-3-2-4-8-13)17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h5-6,9-11,13H,2-4,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQTDRQSHCWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methyl-2-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
